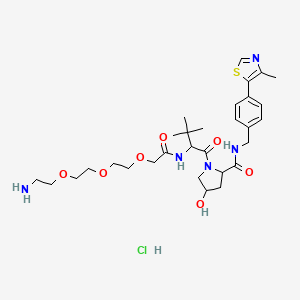
3-Fluoro-5-iodobenzodifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodobenzodifluoride is a chemical compound with the molecular formula C7H4F3I It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with two additional fluorine atoms in a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodobenzodifluoride typically involves halogenation reactions. One common method is the iodination of 3-fluorobenzodifluoride using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-5-iodobenzodifluoride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the difluoromethyl group.
Coupling Reactions: The iodine atom makes it a suitable candidate for coupling reactions such as Suzuki or Sonogashira couplings, where it can form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like 3-fluoro-5-azidobenzodifluoride or 3-fluoro-5-cyanobenzodifluoride.
Coupling Reactions: Products include biaryl compounds or alkyne-substituted derivatives, depending on the specific coupling partners.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodobenzodifluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of diagnostic agents and therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodobenzodifluoride depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution or coupling reactions. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its behavior in various chemical environments. Molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
- 3-Fluoro-4-iodobenzodifluoride
- 3-Fluoro-2-iodobenzodifluoride
- 3-Fluoro-5-bromobenzodifluoride
Comparison: 3-Fluoro-5-iodobenzodifluoride is unique due to the specific positioning of the fluorine and iodine atoms, which influences its reactivity and applications. Compared to its analogs, it may offer different reactivity profiles in substitution and coupling reactions, making it a valuable compound for specific synthetic applications.
Propiedades
Fórmula molecular |
C7H4F3I |
|---|---|
Peso molecular |
272.01 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-fluoro-5-iodobenzene |
InChI |
InChI=1S/C7H4F3I/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H |
Clave InChI |
IFIAFONIMHFXFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)I)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15155373.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B15155378.png)



![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
![N-(2-ethylphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155422.png)
![N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155424.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B15155426.png)

![Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate](/img/structure/B15155437.png)
![5-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155461.png)
